3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid
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Overview
Description
3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core with a difluoromethyl group at the 3-position and a carboxylic acid group at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid typically involves the fluorination of pyrazolo[1,5-a]pyridine derivatives. One common method includes the reaction of methyl esters of pyrazolo[1,5-a]pyridine-3-carboxylates with fluorinating agents such as Selectfluor. The reaction is carried out in anhydrous acetonitrile (MeCN) at elevated temperatures (around 60°C) with stirring .
Industrial Production Methods
For industrial-scale production, the synthesis may involve starting materials like propiolic alcohol, which undergoes a series of reactions including oxidation, esterification, and cyclization to form the desired pyrazolo[1,5-a]pyridine scaffold. The final fluorination step is performed using reagents like Selectfluor under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The difluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can undergo intramolecular cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Fluorinating Agents: Selectfluor is commonly used for introducing the difluoromethyl group.
Solvents: Anhydrous acetonitrile (MeCN) is often used as the solvent.
Catalysts: Various catalysts may be employed depending on the specific reaction.
Major Products
The major products formed from these reactions include various fluorinated pyrazolo[1,5-a]pyridine derivatives, which can be further functionalized for use in pharmaceuticals and agrochemicals .
Scientific Research Applications
3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing drugs with potential anti-tuberculosis, anti-inflammatory, and kinase inhibitory activities.
Biological Research: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of fungicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group can enhance binding affinity and selectivity by acting as a hydrogen-bonding donor and bioisostere for other functional groups. This interaction can modulate the activity of the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Fluoropyrazolo[1,5-a]pyridine-4-carboxylic acid: Similar in structure but with a single fluorine atom instead of a difluoromethyl group.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Another fluorinated pyrazole derivative used in the synthesis of fungicides.
Uniqueness
3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group enhances its metabolic stability and binding interactions, making it a valuable scaffold in drug design .
Properties
IUPAC Name |
3-(difluoromethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2O2/c10-8(11)6-4-12-13-3-1-2-5(7(6)13)9(14)15/h1-4,8H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNCWVIDNNZRSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(F)F)C(=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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